1-(4-Tert-butyl-phenyl)-pentan-1-one
Overview
Description
1-(4-Tert-butyl-phenyl)-pentan-1-one is an organic compound characterized by a phenyl ring substituted with a tert-butyl group at the para position and a pentan-1-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Tert-butyl-phenyl)-pentan-1-one can be synthesized through several methods, including Friedel-Crafts acylation. In this process, 4-tert-butylphenol is reacted with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the compound is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Tert-butyl-phenyl)-pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Typical reagents include bromine (Br₂) and iron(III) chloride (FeCl₃).
Major Products Formed:
Oxidation: 1-(4-tert-butyl-phenyl)-pentanoic acid.
Reduction: 1-(4-tert-butyl-phenyl)-pentan-1-ol.
Substitution: Brominated derivatives of the phenyl ring.
Scientific Research Applications
1-(4-Tert-butyl-phenyl)-pentan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and as an intermediate in the manufacture of other chemicals.
Mechanism of Action
1-(4-Tert-butyl-phenyl)-pentan-1-one is structurally similar to other phenyl ketones, such as 4-tert-butylacetophenone and 4-tert-butylphenol. its unique combination of a tert-butyl group and a pentan-1-one moiety distinguishes it from these compounds. The tert-butyl group provides steric hindrance, which can influence the reactivity and binding properties of the compound.
Comparison with Similar Compounds
4-tert-Butylphenol
4-tert-Butylacetophenone
1-(4-tert-butylphenyl)ethanone
Biological Activity
1-(4-Tert-butyl-phenyl)-pentan-1-one, commonly referred to as a ketone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group which enhances its lipophilicity, potentially influencing its interaction with biological targets. The following sections will detail its biological activity, including relevant research findings, case studies, and structural-activity relationships.
- Molecular Formula : C15H22O
- Molecular Weight : 234.34 g/mol
- CAS Number : 43076-61-5
Antimicrobial Activity
Recent studies have shown that certain ketone derivatives exhibit significant antimicrobial properties. For instance, terfenadine derivatives, which share structural similarities with this compound, have been tested for their ability to inhibit the Hepatitis C Virus (HCV) by interfering with the CD81 receptor interaction. The optimization of these compounds led to enhanced inhibition rates, suggesting that structural modifications can significantly impact biological efficacy .
A high-throughput screening of various compounds indicated that modifications in the molecular structure could lead to increased antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus. This highlights the potential of ketone derivatives in developing new antimicrobial agents .
Anticancer Properties
In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, research on related phenolic compounds revealed their ability to induce cell shrinkage and apoptotic body formation at specific concentrations. This suggests that structural features such as the presence of a bulky substituent can enhance anticancer activity .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of ketone derivatives. The following table summarizes key findings from various studies regarding the impact of structural modifications on biological activity:
Case Studies
Case Study 1: Terfenadine Derivatives
Research focused on terfenadine derivatives demonstrated their inhibitory effects on HCV by acting on the CD81 receptor. The study synthesized multiple derivatives and assessed their inhibitory potency using fluorescence assays, revealing significant variations based on structural changes .
Case Study 2: Anticancer Activity
A study investigating the effects of phenolic compounds derived from plant extracts showed that certain structures could effectively induce apoptosis in cancer cell lines at specific concentrations. These findings suggest that similar ketone structures might possess comparable anticancer properties .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)pentan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-5-6-7-14(16)12-8-10-13(11-9-12)15(2,3)4/h8-11H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINBIABLBICLAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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